molecular formula C30H58O7S B12514939 Ditridecyl sulfosuccinate CAS No. 18271-58-4

Ditridecyl sulfosuccinate

Cat. No.: B12514939
CAS No.: 18271-58-4
M. Wt: 562.8 g/mol
InChI Key: ICAXUQIEOXHXKK-UHFFFAOYSA-N
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Description

Contextualizing Ditridecyl Sulfosuccinate (B1259242) within Anionic Surfactant Science

Ditridecyl sulfosuccinate is classified as an anionic surfactant. pacifictexchem.incymitquimica.comindiamart.com Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. biolinscientific.com This dual nature allows them to reduce the surface tension between two liquids, or between a liquid and a solid. biolinscientific.comwikipedia.org

In the case of this compound, the hydrophilic portion is the sulfosuccinate group, which carries a negative charge, hence the classification as an anionic surfactant. biolinscientific.comwikipedia.org The hydrophobic part consists of two tridecyl (13-carbon) chains. ontosight.ai This specific structure, with its long alkyl chains, contributes to its strong surfactant properties, including wetting, emulsifying, and dispersing capabilities. pacifictexchem.in Anionic surfactants like this compound are effective at breaking down oils and fats and are utilized in a wide range of industrial applications. biolinscientific.com

Historical Trajectories of Sulfosuccinate Research

Research into sulfosuccinates dates back to the early 20th century, with significant developments in their synthesis and application. esteem-india.com The synthesis of sulfosuccinate esters, in general, involves a two-step process: the reaction of maleic anhydride (B1165640) with an alcohol, followed by sulfonation. researchgate.net Patents for such processes were granted as early as 1936 and 1939. esteem-india.com

Early research focused on dialkyl sulfosuccinates, which were recognized for their excellent wetting power. researchgate.net One of the most well-known early sulfosuccinates is sodium bis(2-ethylhexyl) sulfosuccinate (AOT), which found widespread use as a penetrating agent and dispersant. mdpi.com Over the years, research has expanded to include a wide variety of sulfosuccinates with different alkyl chains and properties, leading to the development of compounds like this compound for more specialized applications. researchgate.netresearchgate.net

Contemporary Research Landscape and Scholarly Significance of this compound

In the current research landscape, this compound and its sodium salt, sodium this compound, are of interest for their specific applications in various industries. pacifictexchem.inindiamart.com The global market for sulfosuccinates was valued at approximately $55.2 billion in 2024 and is projected to grow, indicating the ongoing importance of these compounds. marketresearchfuture.com

Contemporary research often focuses on the unique properties imparted by the long, branched tridecyl chains. These properties include superior wetting, dispersing, and emulsifying actions. pacifictexchem.inindiamart.com For instance, research has explored the use of sulfosuccinate mixtures, including those containing bis-tridecyl sulfosuccinate, in enhanced oil recovery. google.com The ability of these surfactants to form stable microemulsions is a key area of investigation. researchgate.net Furthermore, the biodegradability of sulfosuccinates makes them an environmentally friendlier alternative to some other classes of surfactants, a significant driver in modern research and development. cymitquimica.com

Overview of Research Paradigms and Methodological Approaches

The study of this compound and other surfactants employs a variety of research paradigms and methodological approaches. Key experimental techniques are used to characterize their physicochemical properties and performance in different systems.

One fundamental parameter studied is the critical micelle concentration (CMC) , which is the concentration at which surfactant molecules begin to form aggregates called micelles. Various methods are used to determine the CMC, including tensiometry, conductivity, fluorescence spectroscopy, and capillary electrophoresis. nih.govacs.org

Interfacial tension (IFT) measurements are crucial for applications like enhanced oil recovery, where ultra-low IFT is desired. onepetro.org The phase behavior of surfactant systems, often studied through the creation of phase diagrams, provides insight into how the surfactant partitions between oil and water phases under different conditions, such as varying salinity. researchgate.netonepetro.org

Spectroscopic techniques and small-angle X-ray scattering (SAXS) are employed to investigate the microstructure of emulsions and microemulsions formed by these surfactants, revealing details about their internal structure and characteristic lengths. researchgate.net For the synthesis and quality control of sulfosuccinates, chromatographic methods and titration procedures are utilized. saapedia.orgwalmart.com

Properties

CAS No.

18271-58-4

Molecular Formula

C30H58O7S

Molecular Weight

562.8 g/mol

IUPAC Name

1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid

InChI

InChI=1S/C30H58O7S/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,33,34,35)

InChI Key

ICAXUQIEOXHXKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O

physical_description

Clear colorless liquid;  [MP Biomedical MSDS]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ditridecyl Sulfosuccinate

Core Synthetic Pathways and Reaction Mechanisms

The synthesis of ditridecyl sulfosuccinate (B1259242) is primarily a two-stage process. The first stage involves the formation of a diester, ditridecyl maleate (B1232345), from maleic anhydride (B1165640) and tridecyl alcohol. The second stage introduces the sulfonate group to create the final amphiphilic molecule.

The initial step in the synthesis is the esterification of maleic anhydride with two equivalents of tridecyl alcohol. google.com The reaction mechanism proceeds in two sequential steps. First, one molecule of tridecyl alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the cyclic anhydride to form the monoester, tridecyl maleate. pan.plkoyonchem.com This initial reaction is typically rapid. ppor.az

The second step is the esterification of the remaining carboxylic acid group on the monoester with a second molecule of tridecyl alcohol to form the diester, ditridecyl maleate. pan.plppor.az This second stage is a slower, reversible reaction. pan.pl To drive the equilibrium towards the formation of the diester, the water produced during the reaction is continuously removed, often by azeotropic distillation using a solvent like toluene. ppor.az

Once the ditridecyl maleate is formed, the subsequent step is sulfonation. This reaction introduces the hydrophilic sulfonate group to the molecule. The most common method involves the addition of a sulfonating agent, such as an aqueous solution of sodium bisulfite (NaHSO₃), across the carbon-carbon double bond of the maleate backbone. ripublication.comutp.edu.my This nucleophilic addition reaction converts the ditridecyl maleate into sodium ditridecyl sulfosuccinate. researchgate.net

Optimization of the sulfonation reaction is critical for maximizing yield and minimizing byproducts. Key parameters that are controlled include temperature, reactant molar ratio, and reaction time. For similar sulfosuccinate syntheses, reaction temperatures are often maintained between 80°C and 120°C for a duration of 3 to 8 hours. google.com The molar ratio of the maleate diester to sodium bisulfite is typically kept close to stoichiometric, often in the range of 1:1.0 to 1:1.2, to ensure complete conversion. google.com The concentration of the sodium bisulfite solution is also an important factor, with concentrations between 20% and 50% being common. google.com

The esterification of maleic anhydride is typically acid-catalyzed to increase the rate of the slow second esterification step. zbaqchem.com A variety of homogeneous and heterogeneous acid catalysts can be employed. Common choices include sulfuric acid, p-toluenesulfonic acid (p-TSA), and solid acid catalysts like ion-exchange resins (e.g., Dowex). pan.plzbaqchem.comresearchgate.net Phosphotungstic acid has also been shown to be a highly active catalyst for this type of reaction. pan.pl

The kinetics of the esterification can vary depending on the catalyst and reaction conditions. In many cases, the second stage of the reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the monoester and the alcohol. pan.plresearcher.life However, when certain catalysts like acid ion-exchange resins are used, the reaction can exhibit first-order kinetics with respect to the acid. ppor.azresearchgate.netbohrium.com The effect of temperature on the reaction rate generally follows the Arrhenius equation. researcher.life

CatalystCatalyst TypeObserved Reaction Kinetics (Esterification)Reference
Sulfuric Acid (H₂SO₄)Homogeneous (Brønsted Acid)First order with respect to monoester and catalyst. ppor.azresearchgate.net
Phosphotungstic AcidHomogeneous (Brønsted Acid)Second order with respect to acid and alcohol. pan.pl
Dowex 50WX8Heterogeneous (Ion-Exchange Resin)First order with respect to acid. researchgate.netbohrium.com
p-Toluenesulfonic Acid (p-TSA)Homogeneous (Brønsted Acid)Generally used to increase reaction rate. zbaqchem.com

Effective process control is essential for maximizing the yield and purity of this compound. During the esterification stage, a key strategy is the efficient and continuous removal of water to shift the reaction equilibrium toward the product side. pan.pl Controlling the reaction temperature is also crucial to prevent undesirable side reactions, such as the hydrolysis of maleic anhydride or the decomposition of the product. zbaqchem.comgoogle.com

In the sulfonation stage, temperature control is again important to prevent hydrolysis of the ester linkages. The reaction is often carried out in an aqueous system, and maintaining a single-phase reaction mixture is critical for the reaction to proceed efficiently. google.com Incremental addition of the sodium bisulfite solution can help maintain this single phase, especially when targeting higher product concentrations. google.com After the reaction, any residual unreacted alcohol may be removed to improve the purity and reduce the odor of the final product. google.com The final yield of the sulfonation process can be as high as 85%. researchgate.net

Investigations into this compound Derivatization

The properties of this compound can be fine-tuned through chemical modification. These derivatizations aim to alter the molecule's amphiphilic character, specifically its balance between hydrophilicity and hydrophobicity, to enhance its performance in various applications.

The hydrophilic-lipophilic balance (HLB) of a sulfosuccinate surfactant is determined by the interplay between its polar sulfonate headgroup and its nonpolar alkyl tails. For this compound, the two C₁₃ alkyl (tridecyl) chains provide a strong hydrophobic character. nih.gov

One primary method for modifying the hydrophobicity is to vary the length of the alkyl chains. Synthesizing sulfosuccinates with alcohols shorter than tridecyl alcohol would result in a more hydrophilic surfactant, while using longer-chain alcohols would increase its hydrophobicity and lipophilicity. researchgate.net Studies on various dialkyl sulfosuccinates confirm that the conjugation of highly lipophilic alkyl tails to the polar sulfosuccinate headgroup is a key strategy for designing counterions for hydrophobic ion pairing. nih.gov Specifically, bis(isotridecyl) sulfosuccinate, an isomer of this compound, has been identified as a lead counterion that provides a significant improvement in hydrophobicity compared to analogues with shorter alkyl tails. nih.govresearchgate.net This demonstrates that the tridecyl chains are particularly effective at imparting a lipophilic character to the molecule.

Structural ModificationEffect on PropertyRationale
Decrease alkyl chain length (e.g., use dioctyl)Increase Hydrophilicity / Decrease LipophilicityThe relative contribution of the polar sulfonate headgroup to the overall molecular weight and structure is increased.
Increase alkyl chain length (e.g., use distearyl)Decrease Hydrophilicity / Increase LipophilicityThe nonpolar, hydrophobic portion of the molecule is enlarged, increasing its affinity for nonpolar phases.
Change counter-ion (e.g., from Na⁺ to K⁺ or NH₄⁺)Modify solubility and surface propertiesDifferent cations can alter the packing of surfactant molecules at interfaces and their solubility in various solvents.

Synthesis of Analogues with Varied Alkyl Chain Branching

The introduction of branched alkyl chains into the structure of dialkyl sulfosuccinates can significantly influence their properties, such as solubility and interfacial activity. A key example is the synthesis of bis(isotridecyl) sulfosuccinate, an analogue of this compound with branched alkyl chains.

The general synthetic route for dialkyl sulfosuccinates involves a two-step process. nih.gov First, maleic anhydride is esterified with the corresponding alcohol to form a dialkyl maleate. In the case of bis(isotridecyl) sulfosuccinate, isotridecyl alcohol is used. This esterification is typically catalyzed by an acid, such as p-toluenesulfonic acid. The second step is the sulfonation of the double bond in the dialkyl maleate intermediate using a sulfonating agent like sodium bisulfite. nih.gov This addition reaction yields the final sulfosuccinate product.

Table 1: Synthesis of Bis(isotridecyl) Sulfosuccinate

StepReactantsCatalyst/ReagentProduct
1. EsterificationMaleic anhydride, Isotridecyl alcoholp-Toluenesulfonic acidBis(isotridecyl) maleate
2. SulfonationBis(isotridecyl) maleate, Sodium bisulfiteBis(isotridecyl) sulfosuccinate

This table outlines the general two-step synthesis of bis(isotridecyl) sulfosuccinate, a branched-chain analogue of this compound.

Research has shown that branched and unsaturated alkyl tails are often preferred over saturated linear ones in certain applications, highlighting the importance of synthesizing these varied analogues. nih.gov

Cationic and Zwitterionic this compound Derivatives

The modification of the sulfonate headgroup of this compound can lead to the formation of cationic and zwitterionic derivatives with unique properties.

Cationic Derivatives: The synthesis of a cationic derivative of this compound would require the introduction of a positively charged functional group. A plausible synthetic strategy involves the use of a precursor containing a tertiary amine that can be subsequently quaternized. For instance, an amino alcohol could be used in the initial esterification step with maleic anhydride. After the sulfonation step, the tertiary amine group in the resulting dialkyl sulfosuccinate could be quaternized using an alkyl halide (e.g., methyl iodide) to introduce a permanent positive charge, resulting in a cationic sulfosuccinate.

Zwitterionic Derivatives: Zwitterionic surfactants possess both a positive and a negative charge in the same molecule. The synthesis of a zwitterionic this compound derivative can be achieved by incorporating a cationic group in addition to the existing anionic sulfonate group. One approach involves starting with a precursor that contains a functional group capable of being converted into a cationic center. For example, an alcohol containing a tertiary amine could be used in the esterification of maleic anhydride. Following sulfonation, the tertiary amine can be quaternized, leading to a molecule with both a sulfonate anion and a quaternary ammonium (B1175870) cation. nih.govresearchgate.net

Another strategy for creating zwitterionic sulfosuccinates involves the reaction of maleic anhydride with a fatty alcohol, followed by sulfonation and subsequent reaction with a suitable agent to introduce a cationic center. google.comripublication.com

Table 2: Proposed Synthetic Strategies for Cationic and Zwitterionic Derivatives

DerivativeProposed Synthetic ApproachKey Precursors
CationicEsterification with an amino alcohol, sulfonation, and subsequent quaternization.Maleic anhydride, Amino alcohol (containing a tertiary amine), Alkyl halide
ZwitterionicEsterification with an alcohol containing a tertiary amine, followed by sulfonation and quaternization.Maleic anhydride, Alcohol with a tertiary amine, Alkyl halide

This table summarizes potential synthetic routes for creating cationic and zwitterionic derivatives of this compound.

Purity Assessment and Characterization in Synthetic Batches

Ensuring the purity of synthetic batches of this compound is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the main component from its impurities. Reversed-phase HPLC with a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS), can be used to analyze the purity of dialkyl sulfosuccinates. cir-safety.org The choice of the stationary phase (e.g., C8 or C18) and the mobile phase composition are critical for achieving optimal separation of the target compound from unreacted starting materials (e.g., tridecyl alcohol, maleic acid) and by-products.

Spectroscopic methods provide detailed structural information and are invaluable for confirming the identity of the synthesized compound and detecting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule. Impurities can be detected by the presence of unexpected signals in the spectra. For instance, residual tridecyl alcohol would show characteristic signals for its hydroxyl proton and adjacent methylene (B1212753) group, which would be absent in the pure sulfosuccinate. Similarly, unreacted maleic anhydride or maleate intermediates would have distinct olefinic proton signals. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its calculated molecular weight. The fragmentation pattern can help to confirm the presence of the tridecyl ester groups and the sulfosuccinate core. Impurities would be identified by the presence of ions with different mass-to-charge ratios. cir-safety.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the ester carbonyl (C=O) groups, the sulfonate (S=O) group, and the C-O and C-H bonds. The absence of a broad O-H stretching band would indicate the complete conversion of the starting alcohol. acs.org

Table 3: Analytical Techniques for Purity Assessment of this compound

TechniqueInformation ProvidedPotential Impurities Detected
HPLC Separation and quantification of the main component and impurities.Unreacted tridecyl alcohol, maleic anhydride, dialkyl maleate intermediate.
¹H-NMR Detailed structural information, identification of proton environments.Residual solvents, unreacted starting materials, by-products with distinct proton signals.
¹³C-NMR Information on the carbon skeleton of the molecule.Impurities with different carbon frameworks.
Mass Spectrometry Molecular weight determination and structural information from fragmentation.Compounds with different molecular weights.
FT-IR Identification of functional groups.Presence of unreacted hydroxyl groups from the starting alcohol.

This interactive table summarizes the key analytical techniques used for the purity assessment and characterization of synthetic batches of this compound and the types of impurities they can detect.

By employing this suite of analytical methods, the purity and structural integrity of synthesized this compound can be rigorously assessed, ensuring its quality and suitability for its intended use.

Mechanistic Studies of Ditridecyl Sulfosuccinate S Functional Roles

Emulsification and Emulsion Stability Mechanisms

Ditridecyl sulfosuccinate's ability to facilitate the formation and stabilization of emulsions is central to its utility. This section explores the mechanisms governing its role in creating and maintaining these dispersed systems.

As a surfactant, ditridecyl sulfosuccinate (B1259242) facilitates the dispersion of one liquid phase into another in the form of fine droplets. In oil-in-water (O/W) emulsions, the hydrophobic tridecyl tails of the surfactant orient themselves into the oil droplets, while the hydrophilic sulfonate head groups remain in the continuous water phase. Conversely, in water-in-oil (W/O) emulsions, the surfactant molecules arrange themselves around the water droplets with their hydrophilic heads pointing inward and the hydrophobic tails extending into the continuous oil phase. The formation of these emulsions is often achieved through mechanical agitation, which breaks down the dispersed phase into smaller droplets, increasing the interfacial area that is then stabilized by the surfactant molecules. The stability of these emulsions is critical, as they are thermodynamically unstable systems prone to coalescence and phase separation over time youtube.comgoogle.com.

The specific type of emulsion formed (O/W or W/O) is influenced by several factors, including the oil-to-water ratio and the surfactant's properties. While detailed studies on this compound are limited, the principles of emulsion formation are well-established for similar anionic surfactants.

A key mechanism by which this compound promotes emulsification is by reducing the interfacial tension (IFT) between the oil and water phases. Surfactant molecules accumulate at the oil-water interface, disrupting the cohesive forces between the molecules of each phase. This reduction in IFT lowers the energy required to create new interfacial surface area, thereby facilitating the formation of smaller droplets during emulsification. Studies on related sulfosuccinate surfactants have demonstrated their capacity to significantly lower interfacial tension dtic.mil.

Once adsorbed at the interface, the surfactant molecules form a protective film or barrier around the dispersed droplets. This film acts as a physical impediment, preventing the droplets from coming into direct contact and coalescing. The effectiveness of this barrier is a crucial factor in the long-term stability of the emulsion.

Table 1: Factors Influencing Interfacial Tension Reduction by Surfactants
FactorDescriptionImpact on Interfacial Tension
Surfactant Concentration The amount of surfactant present in the system.Increasing concentration generally leads to a greater reduction in IFT, up to the critical micelle concentration (CMC).
Molecular Structure The chemical makeup of the surfactant, including the length and branching of the hydrophobic tails and the nature of the hydrophilic head group.The balance between the hydrophilic and lipophilic portions of the molecule (HLB value) influences its effectiveness at the interface.
Temperature The thermal energy of the system.Temperature can affect surfactant solubility and adsorption at the interface, thereby influencing IFT.
Salinity The concentration of dissolved salts in the aqueous phase.The presence of electrolytes can impact the electrostatic interactions of ionic surfactants and their packing at the interface.

The stability of emulsions formed with this compound is attributed to a combination of steric and electrostatic stabilization mechanisms.

Steric Stabilization : The bulky tridecyl groups of the surfactant molecules, extending from the droplet surface into the continuous phase, create a physical or steric barrier. When two droplets approach each other, the overlap of these hydrocarbon chains results in a repulsive force, preventing them from getting close enough to coalesce. This mechanism is particularly important in W/O emulsions where electrostatic repulsion is less effective due to the non-polar nature of the continuous phase youtube.com.

Electrostatic Stabilization : As an anionic surfactant, the sulfonate head group of this compound carries a negative charge. In O/W emulsions, these negatively charged head groups are oriented towards the aqueous phase, creating a net negative charge on the surface of the oil droplets. This results in electrostatic repulsion between the droplets, further contributing to the stability of the emulsion. The presence of electrolytes in the aqueous phase can influence the magnitude of this electrostatic repulsion.

Table 2: General Correlation Between Droplet Size and Emulsion Stability
Droplet SizeStability CharacteristicRationale
Small and Uniform Higher StabilityReduced effects of gravity and creaming/sedimentation. More effective interfacial barrier per unit volume.
Large and Non-uniform Lower StabilityIncreased likelihood of coalescence and Ostwald ripening. Faster phase separation.

Demulsification Processes and Mechanisms of Action

In contrast to its role in forming stable emulsions, this compound and related compounds can also be employed to break emulsions, a process known as demulsification. This is particularly relevant in industries such as petroleum production, where water-in-crude oil emulsions need to be separated.

Crude oil often exists as a stable water-in-oil emulsion, stabilized by naturally occurring surfactants like asphaltenes and resins. These emulsions can cause significant operational problems, including corrosion and increased viscosity. Demulsifiers are chemical agents designed to break these emulsions and facilitate the separation of water from the oil.

While specific studies on this compound as a primary demulsifier for crude oil are not extensively documented, research on the closely related dioctyl sodium sulfosuccinate (DSS) provides valuable insights into the probable mechanism of action. A study on the demulsification of crude oil-in-water emulsions using DSS demonstrated its high efficiency in breaking stable emulsions acs.orgnih.gov. The mechanism involves the surfactant's ability to displace the naturally occurring emulsifiers at the oil-water interface.

The demulsification process is thought to proceed through the following steps:

Adsorption at the Interface : The demulsifier, being more surface-active than the indigenous emulsifiers, migrates to the oil-water interface and adsorbs onto the surface of the water droplets.

Interfacial Film Rupture : The presence of the demulsifier disrupts the rigid interfacial film formed by the asphaltenes and resins. This can occur through competitive adsorption and alteration of the interfacial properties.

Flocculation : The weakened interfacial films allow the water droplets to come into closer contact and form aggregates or flocs.

Coalescence : The aggregated droplets then merge to form larger droplets, a process known as coalescence. This is the critical step in breaking the emulsion.

Sedimentation : The larger, coalesced water droplets, being denser than the oil, settle out from the oil phase due to gravity.

The effectiveness of a sulfosuccinate demulsifier is influenced by factors such as its concentration, the properties of the crude oil, and the salinity of the water. Research on DSS has shown that increasing the demulsifier concentration up to its critical micelle concentration can significantly enhance demulsification efficiency acs.orgnih.gov. The double-chain structure of these surfactants is believed to be advantageous for their adsorption at the oil-water interface, contributing to their demulsification performance acs.orgnih.gov.

Interfacial Adsorption and Film Disruption

As a surface-active agent, the primary mechanism of this compound involves its migration to and adsorption at the interface between two immiscible phases, such as oil and water or air and water. Due to its dual hydrophobic-hydrophilic nature, the molecule orients itself at the interface, with the hydrophilic sulfonate group positioned in the aqueous phase and the hydrophobic twin tridecyl tails in the non-aqueous (e.g., oil) phase. This adsorption lowers the free energy of the interface, thereby reducing the interfacial tension (IFT). cymitquimica.com

This compound is characterized by a very low critical micelle concentration (CMC), the concentration above which surfactant molecules aggregate to form micelles in the bulk phase. syensqo.comspecialchem.comcdn-website.com Its ability to rapidly migrate to an interface and lower the equilibrium surface tension is a key feature of its function. syensqo.comcdn-website.com The presence of two long alkyl chains creates a significant steric presence at the interface.

In the context of film disruption, such as in demulsification, the surfactant competes with naturally occurring emulsifiers (like asphaltenes in crude oil) that stabilize the film around dispersed droplets. By adsorbing at the oil-water interface, this compound molecules can displace the existing emulsifying agents, creating a new interfacial layer. This new layer may be less rigid and more mobile, which prevents the formation of a stable, protective film. The introduction of the surfactant alters the packing of molecules at the interface, disrupting the cohesive forces that maintain the emulsion's stability and promoting the coalescence of the dispersed droplets. nih.govnih.gov

Table 1: Interfacial Properties of Dialkyl Sulfosuccinates This table presents typical data for dialkyl sulfosuccinates to illustrate the effect of structure on interfacial properties. Values for this compound are based on product descriptions.

CompoundAlkyl Chain LengthTypical Surface Tension (mN/m)Critical Micelle Concentration (CMC, %/wt)Key Interfacial Characteristic
Dioctyl Sodium SulfosuccinateC8260.12Excellent Wetting & Spreading
This compound (Aerosol® TR-70)C13270.001Extremely Hydrophobic, Rapid Interfacial Migration syensqo.comcdn-website.com

Influence on Oil-Water Separation Efficiency

The primary role of this compound in oil-water systems is to act as a demulsifier, breaking stable emulsions. Its high hydrophobicity and strong affinity for the oil phase make it particularly effective in destabilizing water-in-oil (W/O) emulsions, though related double-chain sulfosuccinates are also highly effective for oil-in-water (O/W) emulsions. nih.govnih.gov

The mechanism of demulsification involves several steps:

Migration and Adsorption: The surfactant, introduced into the emulsion, migrates to the oil-water interface.

Film Disruption: It adsorbs at the interface, displacing the native emulsifiers that form a rigid film around the water droplets. nih.gov

Flocculation: The weakening of the interfacial film reduces the repulsive forces between droplets, allowing them to come into closer contact and form aggregates (flocculation).

Coalescence: The surfactant facilitates the rupture of the thin film between adjacent droplets, leading to their merging into larger droplets (coalescence). This process is critical for efficient separation. mdpi.com

Research on the closely related dioctyl sodium sulfosuccinate (DSS) for crude oil-in-water emulsions demonstrated that its double-chain structure allows for efficient interfacial adsorption, leading to high demulsification efficiency. nih.govnih.gov Studies showed that DSS could achieve up to 99% demulsification efficiency, effectively breaking stable emulsions within minutes. nih.govnih.gov Given its longer, more hydrophobic alkyl chains, this compound is expected to exhibit strong demulsification performance, particularly in systems with a high oil content.

Table 2: Demulsification Efficiency of Dioctyl Sodium Sulfosuccinate (DSS) in Crude Oil-in-Water Emulsions Data from a study on DSS, a related double-chain anionic surfactant, illustrating performance.

DSS Concentration (mg/L)Initial Oil Concentration (mg/L)Shaking Time (min)Demulsification Efficiency (%)
Up to 900 (CMC)500 - 300015Up to 99 nih.govnih.gov

Wetting and Dispersion Mechanisms in Heterogeneous Systems

Surface Wetting Characteristics and Contact Angle Studies

Wetting is the process by which a liquid spreads over a solid surface, a phenomenon quantified by the contact angle. A lower contact angle indicates better wetting. exactoinc.com Surfactants like this compound are known as excellent wetting agents because they lower the surface tension of the liquid and the interfacial tension between the liquid and the solid. cymitquimica.comdynaglycolsindia.com

The mechanism involves the adsorption of surfactant molecules onto the solid surface and at the liquid-air interface. This adsorption reduces the forces that cause the liquid to bead up, allowing it to spread more effectively. exactoinc.com The Young equation describes the relationship between contact angle (θ), the solid-vapor interfacial energy (γ_sv_), the solid-liquid interfacial energy (γ_sl_), and the liquid-vapor interfacial energy (γ_lv_ or surface tension). Surfactants primarily act by lowering γ_lv_ and γ_sl_, which results in a smaller value for cos(θ) and thus a lower contact angle.

This compound, with its high surface activity, is particularly effective at this process. syensqo.com Its hydrophobic nature also allows it to modify surfaces, for instance, imparting water resistance to films and coatings by orienting its hydrophobic tails away from the substrate. specialchem.comspecialchem.com

Table 3: Representative Contact Angles for Wetting Agents on a Hydrophobic Surface This table provides illustrative data on how surfactants can reduce the contact angle of water. Specific values for this compound are not publicly available but are expected to show a significant reduction.

LiquidSurfaceTypical Contact Angle (°)Wetting Quality
Pure WaterParaffin Wax~105°Poor
Aqueous Solution with Wetting Agent (e.g., a Sulfosuccinate)Paraffin Wax< 30°Excellent

Dispersion of Particulate Matter

This compound functions as an effective dispersing agent, particularly for solids like pigments, resins, and polymers within organic (non-aqueous) systems. syensqo.comspecialchem.com The fundamental mechanism of dispersion is to prevent the agglomeration of fine solid particles suspended in a liquid medium. locusingredients.com

This is achieved through the adsorption of the dispersant molecules onto the surface of the particles. The this compound molecule anchors to the particle surface via its polar head, while its two long, hydrophobic tridecyl tails extend into the surrounding organic liquid. This creates a steric barrier—a physical layer that prevents particles from getting close enough for attractive van der Waals forces to cause them to clump together. This mechanism, known as steric stabilization, is highly effective in non-aqueous media.

The excellent solubility of this compound's long alkyl chains in organic solvents ensures that the stabilizing layer is robust, leading to a stable, uniform dispersion of the particulate matter. syensqo.com This is crucial in applications like paints and plastics, where uniform pigment distribution is necessary for consistent color and performance. syensqo.com

Foaming and Foam Stabilization/Destabilization Properties

The role of this compound in foaming is multifaceted and can be context-dependent. Generally, surfactants facilitate foam formation by significantly lowering the surface tension of a liquid, which reduces the energy required to create the new surface area of bubbles. dynaglycolsindia.compcc.eu

Once a foam is formed, its stability is determined by how well the surfactant can prevent the film of liquid between bubbles (the lamellae) from thinning and rupturing. This compound can contribute to foam stability through several mechanisms:

Surface Elasticity (Marangoni Effect): The surfactant molecules create a film at the air-water interface. If this film is stretched (e.g., as the lamellae drains), the local surfactant concentration decreases, and surface tension increases. This gradient in surface tension induces a flow of liquid back into the thinned area, thus healing the film and stabilizing the foam.

Steric Hindrance: The bulky tridecyl groups at the interface can physically hinder the thinning of the foam lamellae.

Several sources classify sodium this compound as a foaming agent or even a high-foaming agent. knowde.comnama-group.com For instance, it is mentioned in patent literature for its use in compositions that produce stable foams. googleapis.com However, the foaming properties of dialkyl sulfosuccinates can also be influenced by factors such as chain length. For some related compounds like dioctyl sulfosuccinate, which are known to be strong foamers, antifoaming agents are sometimes added to formulations where foam is undesirable. google.com This suggests that while this compound is capable of generating and stabilizing foam, its performance can be tailored. In some applications, it may act as a foam stabilizer, while in others, its strong interfacial activity might be leveraged for foam control, though the predominant evidence points towards it being a foam promoter. knowde.comgoogleapis.com

Advanced Research Applications and System Integration

Ditridecyl Sulfosuccinate (B1259242) in Enhanced Oil Recovery (EOR) Research

In the domain of enhanced oil recovery, the primary goal is to maximize the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR techniques, which involve injecting specialized chemical formulations, are critical for mobilizing the remaining oil. Surfactants like ditridecyl sulfosuccinate play a pivotal role in this process by overcoming the capillary forces that trap oil within the porous rock formations of a reservoir doe.govsasol.comresearchgate.net.

Surfactant Flooding Design and Optimization

Surfactant flooding is an EOR method where a solution containing a surfactant is injected into the reservoir to displace trapped oil researchgate.net. The design and optimization of this process are critical for both technical success and economic viability. The selection of a surfactant, such as a sulfosuccinate, is based on its ability to function effectively under specific reservoir conditions, including temperature, pressure, and the salinity of the formation water (brine) google.com.

Optimization studies focus on several key parameters:

Surfactant Concentration: The concentration must be above the critical micelle concentration (CMC) to ensure the desired reduction in interfacial tension but low enough to be cost-effective.

Formulation with Co-solvents and Co-surfactants: Blends of different surfactants or the addition of alcohols can improve stability and performance across a wider range of reservoir conditions.

Injection Strategy: The process can involve injecting a single surfactant slug or a more complex sequence, such as a "huff-n-puff" method where the surfactant solution is injected, allowed to soak, and then produced back researchgate.net.

Research has shown that the effectiveness of surfactant flooding is highly dependent on achieving an optimal formulation that considers the unique characteristics of the reservoir rock and crude oil doe.govmdpi.com. For tight oil reservoirs, where permeability is extremely low, surfactants that alter the wettability of the rock from oil-wet to water-wet can significantly improve oil recovery through spontaneous imbibition researchgate.netresearchgate.net.

ParameterObjectiveSignificance in EOR
Surfactant Selection Match surfactant to reservoir temperature, salinity, and rock type.Ensures surfactant stability and effectiveness at mobilizing oil.
Concentration Exceed Critical Micelle Concentration (CMC) while minimizing cost.Sufficient concentration is needed to lower interfacial tension and mobilize oil.
Slug Size & Design Optimize the volume and composition of the injected chemical slug.Balances the cost of chemicals with the volume of the reservoir contacted.
Mobility Control Ensure the injected fluid displaces oil efficiently without bypassing it.Often requires the addition of polymers to increase the viscosity of the displacing fluid.

Microemulsion Phase Behavior in Reservoir Systems

A key mechanism for oil recovery by surfactant flooding is the formation of a microemulsion. A microemulsion is a thermodynamically stable, transparent or translucent mixture of oil, water, and surfactant. When the optimal formulation is achieved, a "middle-phase" microemulsion (Type III) can form in equilibrium with excess oil and water phases researchgate.net. This middle phase has ultra-low interfacial tension with both oil and water, which is highly effective for oil mobilization nih.gov.

The phase behavior of a surfactant-oil-brine system is highly sensitive to variables like salinity, temperature, and the properties of the oil and surfactant nih.govtaylorfrancis.com. Predicting this behavior is crucial for designing an effective EOR formulation. The goal is to create a system that remains in the optimal Type III phase region under reservoir conditions. The Hydrophilic-Lipophilic Difference (HLD) framework is often used to model and predict how these variables will influence the phase behavior, aiding in the design of surfactant formulations that are robust to the changing conditions within a reservoir nih.gov.

Interfacial Tension Reduction in Brine-Crude Oil Systems

The fundamental principle behind surfactant-based EOR is the reduction of interfacial tension (IFT) between the injected brine and the trapped crude oil sasol.commaxwellsci.com. High IFT creates strong capillary forces that hold oil droplets in the small pores of the reservoir rock. By adding a surfactant like this compound, the IFT can be lowered by several orders of magnitude, which reduces the capillary forces and allows the oil to be mobilized and displaced by the injected fluid doe.govnih.gov.

The effectiveness of a surfactant in reducing IFT is influenced by several factors in the brine-crude oil system:

Salinity: IFT is highly dependent on the salt concentration of the brine. For anionic surfactants, there is typically an optimal salinity at which the IFT is minimized maxwellsci.commdpi.com.

Ion Composition: The types of ions in the brine (e.g., Na+, Ca2+, Mg2+) can significantly impact surfactant performance. Divalent cations, in particular, can affect the surfactant's solubility and its interaction at the oil-water interface maxwellsci.comnih.gov.

Studies have demonstrated that achieving ultra-low IFT (typically < 0.01 mN/m) is a critical requirement for mobilizing residual oil mdpi.com.

ConditionEffect on Interfacial Tension (IFT)Research Finding
Increasing Salinity Generally increases IFT after an initial decrease to a minimum value.There exists an "optimal salinity" where the surfactant is most effective at reducing IFT maxwellsci.commdpi.com.
Presence of Divalent Cations (e.g., Ca²⁺, Mg²⁺) Can decrease IFT at low concentrations but may cause surfactant precipitation at higher concentrations maxwellsci.com.Divalent ions have a significant influence on IFT, with Ca²⁺ often showing a stronger effect than Mg²⁺ maxwellsci.com.
Presence of Asphaltenes in Crude Oil Asphaltenes are natural surfactants that migrate to the interface and can lower IFT.The interaction between injected surfactants and natural surfactants like asphaltenes can be complex, affecting the final IFT value nih.gov.

This compound in Nanomaterial Synthesis and Templating

Beyond oil recovery, the self-assembling properties of surfactants like this compound are utilized in the controlled synthesis of nanomaterials. The ability of these molecules to form organized structures, such as micelles and reverse micelles, provides a template for creating nanoparticles with specific sizes and shapes eurekaselect.comuow.edu.au.

**5.2.1. Use in Reverse Micelle Templating for Metal Oxide Nanoparticles (e.g., TiO₂) **

The reverse micelle method is a versatile technique for synthesizing a wide variety of nanoparticles researchgate.netias.ac.in. In a nonpolar solvent, surfactant molecules self-assemble to form "reverse micelles," which are nanosized water droplets stabilized by a surfactant monolayer eurekaselect.comresearchgate.net. These aqueous cores act as nanoreactors where chemical reactions can be confined, allowing for precise control over the size and morphology of the resulting particles google.com.

The process for synthesizing metal oxide nanoparticles, such as titanium dioxide (TiO₂), using this method typically involves these steps:

Two separate microemulsions (reverse micelle solutions) are prepared. One contains the metal precursor (e.g., a titanium salt) in its aqueous core, and the other contains a precipitating agent.

When the two microemulsions are mixed, the reverse micelles collide and their contents mix, initiating a precipitation reaction within the confined space of the micellar core.

The size of the resulting nanoparticle is controlled by the size of the water core, which can be precisely tuned by adjusting the water-to-surfactant molar ratio (W₀) rsc.org.

The synthesized nanoparticles are then collected from the solution.

This templating method has been successfully used to create monodisperse metal oxide nanoparticles with narrow size distributions uow.edu.augoogle.com. Research has shown that surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (AOT), a compound structurally related to this compound, are highly effective for creating the reverse micelle templates needed for the synthesis of TiO₂ and other metal oxide nanoparticles uow.edu.au.

ParameterRole in Nanoparticle SynthesisOutcome
Surfactant Type Forms the reverse micelle structure that acts as a nanoreactor.The chemical nature of the surfactant can influence the shape and stability of the final nanoparticles.
Water-to-Surfactant Ratio (W₀) Controls the size of the aqueous core of the reverse micelle.Directly influences the size of the synthesized nanoparticles; a larger W₀ generally leads to larger particles rsc.org.
Reactant Concentration Determines the amount of precursor available for particle formation within each micelle.Affects nucleation and growth kinetics, which can influence particle size and crystallinity.
Solvent Provides the continuous phase in which the reverse micelles are dispersed.The choice of solvent can affect the stability and structure of the reverse micelles.

Control of Nanoparticle Size and Morphology

In the synthesis of nanoparticles, particularly through methods like emulsion polymerization, the choice of surfactant is critical for controlling the size and morphology of the resulting particles. While specific research focusing exclusively on this compound is limited, its properties as a dialkyl sulfosuccinate allow for informed predictions of its behavior. Surfactants in these systems play a crucial role in the nucleation and growth stages of nanoparticle formation.

This compound can act as an effective emulsifier, creating stable micelles in an aqueous medium. These micelles serve as nanoreactors where the polymerization or particle formation process is initiated. The concentration of the surfactant and the size of its micelles are determining factors for the final particle size. A higher concentration of surfactant typically leads to a larger number of smaller micelles, which can result in the formation of smaller nanoparticles.

The morphology of the nanoparticles can also be influenced by the packing of the surfactant molecules at the particle-water interface. The two bulky tridecyl chains of this compound can create a sterically hindered environment that influences the shape of the forming nanoparticles. This can be leveraged to create non-spherical nanoparticles, which have unique properties and applications. The control over particle size and shape is essential as these characteristics heavily influence the optical, catalytic, and electronic properties of the nanomaterials. nih.gov

Table 1: Influence of Surfactant Properties on Nanoparticle Synthesis

Surfactant PropertyEffect on Nanoparticle Characteristics
Concentration Higher concentrations generally lead to smaller and more numerous nanoparticles.
Micelle Size Acts as a template, influencing the initial size of the nanoparticles.
Hydrophobic Chain Length Longer chains, like the tridecyl groups in this compound, enhance stability.
Head Group The sulfonate group provides strong electrostatic stabilization.

Stabilization of Nanodispersions

The long-term stability of nanoparticles in a liquid medium, known as a nanodispersion, is crucial for their practical application. Agglomeration of nanoparticles can lead to a loss of their unique properties. This compound, with its anionic nature and significant steric bulk, is well-suited to act as a stabilizing agent.

The stabilization mechanism of this compound is twofold. Firstly, the negatively charged sulfonate head group adsorbs onto the surface of the nanoparticles, imparting a negative surface charge. This leads to electrostatic repulsion between the particles, preventing them from aggregating. Secondly, the two long, hydrophobic tridecyl chains extend into the surrounding medium, creating a steric barrier. This steric hindrance further contributes to the stability of the dispersion.

The effectiveness of this compound as a stabilizer is dependent on factors such as its concentration, the pH of the medium, and the presence of electrolytes. Its ability to provide both electrostatic and steric stabilization makes it a robust choice for a variety of nanoparticle systems. This is particularly important in applications where the nanodispersion needs to remain stable over extended periods or under challenging environmental conditions.

Role in Functional Polymer and Composite Materials Research

The unique properties of this compound also make it a valuable component in the research and development of functional polymers and composite materials. Its ability to act at interfaces and alter surface properties is key to its utility in this field.

As a Dopant or Hydrophobizing Agent in Conductive Polymer Synthesis

In the field of conductive polymers, such as polyaniline and polypyrrole, dopants are essential for inducing electrical conductivity. These dopants are typically acidic molecules that protonate the polymer backbone, creating charge carriers. The sulfonate group in this compound can act as a dopant, similar to other sulfonic acids used in this context. The incorporation of the large this compound molecule as a dopant can also influence the processability and morphology of the resulting conductive polymer. mdpi.comnih.gov

Furthermore, the long, hydrophobic tridecyl chains can impart hydrophobicity to the surface of the conductive polymer. This can be highly desirable in applications where the conductive material needs to be water-repellent, such as in certain electronic components or coatings. researchgate.net By acting as both a dopant and a hydrophobizing agent, this compound offers a multifunctional approach to modifying the properties of conductive polymers. researchgate.netnih.gov

Impact on Polymerization Processes

This compound plays a significant role in emulsion polymerization, a common method for synthesizing a variety of polymers. researchgate.netpcc.eu In this process, the surfactant is crucial for emulsifying the monomer in the aqueous phase, forming micelles where polymerization is initiated, and stabilizing the growing polymer particles. nama-group.compcimag.com

The key functions of this compound in emulsion polymerization include:

Monomer Emulsification: It breaks down the water-insoluble monomer into small droplets, increasing the surface area for polymerization.

Micelle Formation: Above its critical micelle concentration (CMC), it forms micelles that serve as the primary loci for polymer chain initiation.

Particle Stabilization: It adsorbs onto the surface of the newly formed polymer particles, preventing their coagulation through electrostatic and steric repulsion. windows.net

Interfacial Modification in Polymer Blends

Many polymer blends are immiscible, resulting in a phase-separated morphology with poor mechanical properties due to weak interfacial adhesion. Interfacial modifiers, or compatibilizers, are often added to improve the compatibility between the polymer phases. scholaris.ca this compound, with its amphiphilic character, can function as such a modifier.

When added to an immiscible polymer blend during melt processing, this compound is expected to migrate to the interface between the two polymer phases. The hydrophilic sulfonate head would preferentially orient towards the more polar polymer, while the hydrophobic tridecyl tails would embed in the less polar polymer. This arrangement at the interface can lead to:

Reduction of Interfacial Tension: This facilitates finer dispersion of one polymer phase within the other, leading to a smaller particle size of the dispersed phase. kpi.ua

The effectiveness of this compound as an interfacial modifier would depend on the specific polymers in the blend and the processing conditions.

Applications in Advanced Separation Technologies

The ability of surfactants to form micelles is leveraged in advanced separation technologies like micellar-enhanced ultrafiltration (MEUF). mdpi.com This technique is used to remove dissolved organic pollutants or metal ions from wastewater. In MEUF, a surfactant is added to the water at a concentration above its CMC. The surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell.

This compound is a candidate for use in MEUF due to its strong tendency to form stable micelles. The hydrophobic core of these micelles can effectively encapsulate nonpolar organic pollutants, while the negatively charged surface can bind with cationic metal ions. The resulting solution, containing the pollutant-laden micelles, is then passed through an ultrafiltration membrane. The membrane pores are small enough to retain the large micelles while allowing clean water to pass through.

The use of this compound in such applications would be influenced by its CMC, micelle size, and interaction with the specific pollutants to be removed. Its biodegradability is also an important consideration for environmental applications. cymitquimica.com

Selective Transfer of Contaminants (e.g., asbestos) from Aqueous Phases

The application of surfactants in the management and removal of hazardous materials like asbestos (B1170538) is a critical area of environmental remediation. Surfactants are employed as wetting agents to minimize the release of airborne asbestos fibers during abatement activities. distributioninternational.comyoutube.comasbestosclaims.law These agents work by reducing the surface tension of water, allowing it to more effectively penetrate and saturate asbestos-containing materials (ACMs). youtube.comasbestosclaims.law This process helps to bind the fibers, preventing them from becoming airborne and posing a respiratory hazard. youtube.comasbestosclaims.law

The selective transfer of asbestos from an aqueous phase, for instance, in a water-based slurry resulting from removal processes, could potentially be facilitated by surfactants like this compound. By adsorbing onto the asbestos fibers, the surfactant could modify their surface properties, making them more amenable to separation techniques such as flotation. In this hypothetical scenario, air bubbles introduced into the slurry would attach to the surfactant-coated fibers, carrying them to the surface for collection. The efficiency of such a process would depend on factors like the concentration of the surfactant and the pH of the solution.

Table 1: General Role of Surfactants in Asbestos Abatement

PropertyFunctionRelevance of this compound
Wetting Agent Reduces water surface tension to penetrate Asbestos-Containing Material (ACM). youtube.comasbestosclaims.lawThe chemical structure suggests strong wetting capabilities.
Fiber Encapsulation Surrounds asbestos fibers to prevent them from becoming airborne. youtube.comLong alkyl chains could provide an effective encapsulating layer.
Dust Suppression Maintains a damp environment during removal to minimize dust. fiberlock.comAs a wetting agent, it would contribute to dust control.

Role in Two-Phase Liquid Separation Systems

Two-phase liquid separation is a fundamental process in chemical engineering and biotechnology, used for the extraction and purification of various compounds. wikipedia.org Aqueous two-phase systems (ATPS) are a notable example, providing a gentle environment for the separation of biomolecules. wikipedia.orgslideshare.net These systems are formed by mixing two immiscible aqueous solutions, often polymer-based or by using a combination of surfactants. wikipedia.org

Surfactants like sulfosuccinates are well-known for their ability to form and stabilize emulsions and microemulsions, which are essentially intimate mixtures of two immiscible liquid phases. pcc.eupnas.orgosti.gov The well-studied surfactant Aerosol-OT (AOT), a dioctyl sulfosuccinate, is particularly effective at creating microemulsions without the need for a co-surfactant. pnas.orgresearchgate.net These systems are characterized by thermodynamically stable, nanometer-sized droplets of one liquid dispersed in another.

This compound, with its longer alkyl chains compared to AOT, would be expected to exhibit even stronger surfactant behavior, favoring the formation of stable emulsions. In a two-phase liquid separation system, it could act as a phase-transfer agent. By solubilizing a target compound within micelles in one phase, it can facilitate the transfer of that compound from one liquid phase to another. The efficiency of this transfer would be influenced by the partitioning of the surfactant and the target compound between the two phases.

The use of surfactant-based aqueous two-phase systems has been explored for the extraction of various substances, including dyes and biomolecules. slideshare.netmdpi.com The formation of a surfactant-rich phase allows for the concentration and separation of the target analyte. Given its structure, this compound could potentially be used to create such systems, where one phase is rich in this surfactant, enabling the selective extraction of hydrophobic or amphiphilic molecules from an aqueous solution.

Table 2: Potential Roles of this compound in Two-Phase Liquid Separation

ApplicationMechanismExpected Contribution
Emulsion Stabilization Forms a stable interface between two immiscible liquids. pcc.euThe long alkyl chains would enhance the stability of the emulsion.
Phase-Transfer Catalyst Encapsulates and transports molecules across the liquid-liquid interface.Could facilitate the extraction of specific compounds by solubilizing them in micelles.
Aqueous Two-Phase Systems Can form a separate, surfactant-rich phase for selective extraction. mdpi.comPotentially useful for concentrating hydrophobic or amphiphilic molecules.

Potential in Gas Separation and Desalination Processes

Membrane-based technologies are central to modern gas separation and desalination. vurup.skrsc.orgresearchgate.net In these processes, the performance and longevity of the membranes are critical. scispace.comacs.orgsemanticscholar.orgiwaponline.comgoogle.com Surfactants can play a complex role in membrane filtration, sometimes causing fouling but also potentially enhancing the separation process under certain conditions. nih.govresearchgate.netbohrium.com

In the context of gas separation, membranes are used to selectively allow certain gases to pass through while retaining others. vurup.skrsc.orgresearchgate.net While there is no direct research linking this compound to gas separation membranes, surfactants can, in principle, be used to modify membrane surfaces. A coating of a surfactant could alter the surface energy and polarity of a membrane, potentially influencing its selectivity for different gases. However, the presence of surfactants in the feed stream is often a concern due to the risk of membrane fouling, which can reduce flux and efficiency. nih.govresearchgate.netbohrium.com

In desalination, particularly through reverse osmosis (RO), the interaction of surfactants with the membrane surface is a significant area of study. scispace.comacs.orgsemanticscholar.orgiwaponline.comgoogle.com Surfactants present in feedwater can adsorb onto the membrane, leading to fouling. scispace.comsemanticscholar.orgiwaponline.com The nature of the surfactant (anionic, cationic, or non-ionic) and its concentration determine the extent of this effect. scispace.comiwaponline.com Anionic surfactants, such as sulfosuccinates, may have a reduced tendency to foul negatively charged RO membranes due to electrostatic repulsion. iwaponline.com

Conversely, some research suggests that the controlled addition of surfactants below their critical micelle concentration could potentially mitigate fouling and enhance membrane performance. acs.orggoogle.com Surfactants can also be used in micellar-enhanced ultrafiltration (MEUF), where contaminants are trapped in micelles and then removed by a membrane that retains the micelles. researchgate.net Given its strong micelle-forming capabilities, this compound could theoretically be used in such a process to remove organic pollutants from water prior to a desalination step.

Table 3: Potential Implications of this compound in Membrane Processes

ProcessPotential Positive RolePotential Negative Role
Gas Separation Surface modification of membranes to alter gas selectivity.Can cause membrane fouling, reducing gas flux. nih.gov
Desalination (Reverse Osmosis) May exhibit lower fouling potential on negatively charged membranes due to electrostatic repulsion. iwaponline.comAdsorption on the membrane surface can lead to flux decline. scispace.comsemanticscholar.org
Water Treatment (Pre-Desalination) Use in Micellar-Enhanced Ultrafiltration (MEUF) to remove organic contaminants. researchgate.netRequires careful control of concentration to be effective.

Analytical and Characterization Methodologies for Ditridecyl Sulfosuccinate Research

Spectroscopic Techniques for Structural Elucidation and Purity

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within the ditridecyl sulfosuccinate (B1259242) molecule. By measuring the absorption of infrared radiation at various wavelengths, an FT-IR spectrum provides a unique molecular fingerprint. The analysis of ethoxylated alkyl sulfosuccinate surfactants, which share key functional groups with ditridecyl sulfosuccinate, confirms the presence of characteristic absorption bands. researchgate.netresearchgate.net

Key characteristic peaks in the FT-IR spectrum of this compound are used to confirm its structure. The presence of the ester carbonyl group (C=O) is typically observed as a strong absorption band. The sulfonate group (S=O) also gives rise to distinct, strong stretching vibrations. Additionally, the spectrum will show characteristic stretches for C-H bonds in the long tridecyl alkyl chains and the C-O-C stretching of the ester linkages. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850 - 2960
C=O (Ester)Stretching1730 - 1740
S=O (Sulfonate)Asymmetric & Symmetric Stretching1200 - 1250 and 1050 - 1070
C-O (Ester)Stretching1150 - 1200

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provides definitive structural information by mapping the chemical environments of hydrogen and carbon atoms within the molecule. For dialkyl sulfosuccinates like dioctyl sodium sulfosuccinate, a close structural analog, ¹H NMR spectra provide clear signals that can be assigned to specific protons in the molecule. chemicalbook.com

In the ¹H NMR spectrum of this compound, the terminal methyl (CH₃) protons of the tridecyl chains would appear as a triplet at the most upfield region. The numerous methylene (B1212753) (CH₂) groups of the alkyl chains would produce a complex multiplet. The protons on the carbon atoms adjacent to the ester oxygen (OCH₂) would be shifted downfield. The protons on the sulfosuccinate backbone (CH and CH₂) would have distinct chemical shifts, confirming the core structure of the molecule. researchgate.netresearchgate.net

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
-CH₃ (Tridecyl chain)~0.9Triplet
-(CH₂)₁₀- (Tridecyl chain)~1.2-1.4Multiplet
-CH₂-CH₂-O-~1.6Multiplet
-O-CH₂-~4.1Multiplet
-CH(SO₃)-CH₂-~2.8-3.3Multiplet (ABX system)
-CH(SO₃)-~3.8Multiplet (ABX system)

Chromatographic Analysis for Composition and Purity

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, or byproducts. These methods are crucial for assessing the purity and composition of a sample.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method for the analysis of surfactants like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, often water and a miscible organic solvent like methanol or acetonitrile. This technique separates molecules based on their hydrophobicity.

For this compound, its long alkyl chains give it significant nonpolar character, leading to strong retention on a reverse-phase column. This allows for excellent separation from more polar impurities. The method can be used to quantify the purity of this compound and to detect the presence of related substances, such as the corresponding monoester or unreacted tridecyl alcohol. A UV detector is typically used for detection, as the ester carbonyl group provides a chromophore, although other detectors like evaporative light scattering detectors (ELSD) can also be employed. The development of RP-HPLC methods has been crucial for quality control in the manufacturing of related sulfonated compounds. nih.govnih.gov

Light Scattering Techniques for Colloidal Systems

As a surfactant, this compound forms aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). Light scattering techniques are vital for characterizing these colloidal systems.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in a solution, making it ideal for characterizing surfactant micelles. malvernpanalytical.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles.

For this compound solutions above the CMC, DLS can determine the hydrodynamic diameter (size) of the micelles formed. muser-my.com The analysis of the scattered light's intensity fluctuations yields the translational diffusion coefficient, which is then used in the Stokes-Einstein equation to calculate the particle size. This data is critical for understanding how factors such as concentration, temperature, and ionic strength affect the aggregation behavior and micelle size of the surfactant. malvernpanalytical.commuser-my.com DLS is a key tool for formulation studies where the size of surfactant micelles can influence product stability and performance. wyatt.com


Small-Angle X-ray Scattering (SAXS) for Micellar Structures

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique used to investigate the structure of materials on a nanometer to micrometer scale. In the context of surfactant science, SAXS is instrumental in determining the shape, size, and arrangement of micelles formed by surfactants like this compound in solution. uni-saarland.dewalshmedicalmedia.com When a beam of X-rays is passed through a surfactant solution, the electrons in the atoms of the micelles scatter the X-rays. The resulting scattering pattern, which is a plot of scattered intensity versus the scattering angle, contains detailed information about the micellar structure. uni-saarland.deuni-saarland.de

The analysis of SAXS data can reveal whether the micelles are spherical, ellipsoidal, cylindrical (worm-like), or have more complex morphologies. walshmedicalmedia.comresearchgate.net By fitting the experimental scattering curve to various theoretical models, researchers can extract key structural parameters. uni-saarland.deuni-saarland.de For instance, for ellipsoidal micelles, SAXS analysis can determine the radii of the major and minor axes. The technique is also sensitive to inter-micellar interactions and can provide information on the arrangement and ordering of micelles at higher concentrations. uni-saarland.de The interpretation of SAXS profiles is crucial for understanding how factors like concentration, temperature, and the presence of additives influence the self-assembly and aggregation behavior of this compound. researchgate.net

Table 1: Illustrative SAXS Data for Surfactant Micellar Structures

This table presents hypothetical data to illustrate typical findings from SAXS analysis of surfactant solutions.

Surfactant Concentration (wt%)Predominant Micelle ShapeRadius of Gyration (Rg) (nm)Major Axis Radius (nm)Minor Axis Radius (nm)
0.5Spherical2.1--
1.0Prolate Ellipsoidal3.55.02.5
2.5Prolate Ellipsoidal4.26.12.8
5.0Cylindrical---

Interfacial Property Characterization

The pendant drop technique is a widely used optical method for determining the surface tension (liquid-air interface) and interfacial tension (liquid-liquid interface) of solutions containing surfactants such as this compound. unimelb.edu.auresearchgate.netnih.gov The method involves forming a droplet of a liquid from the tip of a needle into a second, immiscible fluid (or air). The shape of this hanging, or "pendant," drop is governed by a balance between the interfacial tension, which tends to make the drop spherical, and gravity, which elongates it. unimelb.edu.aunih.govbiolinscientific.com

A high-resolution camera captures the profile of the droplet. This profile is then analyzed by sophisticated software that fits the shape to the Young-Laplace equation. unimelb.edu.aubiolinscientific.comrsc.org This equation mathematically describes the pressure difference across the interface of two static fluids due to surface tension. unimelb.edu.auresearchgate.net By iteratively fitting the theoretical curve from the Young-Laplace equation to the experimental drop shape, the surface or interfacial tension can be calculated with high precision. unimelb.edu.aunih.gov This technique is particularly valuable for studying the dynamics of surfactant adsorption at interfaces over time and for determining the critical micelle concentration (CMC), the concentration at which surfactants begin to form micelles in the bulk solution. rsc.org

Table 2: Example Interfacial Tension Data for an Aqueous Surfactant Solution against Decane

This table provides representative data that could be obtained using the pendant drop technique for a surfactant like this compound.

Surfactant Concentration (mol/L)Interfacial Tension (mN/m)Time to Equilibrium (s)
1.0E-0645.21200
1.0E-0532.5950
1.0E-0418.7600
1.0E-038.1300
1.0E-027.9250

Interfacial dilational rheology investigates the response of a surfactant-laden interface to expansion or compression, i.e., changes in its surface area. mdpi.com This characterization is crucial for understanding the stability of emulsions and foams, where interfacial properties dictate the system's behavior. The primary parameter measured is the dynamic dilational modulus (E), which quantifies the change in interfacial tension in response to a fractional change in interfacial area. nsf.gov This modulus has both an elastic (storage) component, representing the energy stored, and a viscous (loss) component, representing the energy dissipated during deformation.

These measurements are often performed using oscillating pendant drop or bubble methods. nih.gov The volume of a drop or bubble is oscillated sinusoidally at a specific frequency, causing the interfacial area to expand and contract. The resulting change in interfacial tension is monitored simultaneously. nih.gov The relationship between the stress (change in interfacial tension) and strain (change in area) provides the dilational modulus. For surfactants like this compound, a high dilational modulus often correlates with the formation of a strong, elastic interfacial film, which can enhance the stability of dispersed systems by resisting coalescence. mdpi.com The dilational modulus is typically dependent on the frequency of oscillation, reflecting the various relaxation processes occurring at the interface, such as surfactant exchange with the bulk phase. mdpi.com

Rheological Characterization of Solutions and Dispersions

Small-Amplitude Oscillatory Shear (SAOS) is a fundamental rheological technique used to probe the viscoelastic properties of complex fluids, including solutions and dispersions of this compound. oregonstate.edu In an SAOS experiment, the sample is subjected to a small, sinusoidal shear strain, and the resulting sinusoidal stress response is measured. arxiv.orgyoutube.com Because the applied strain is small, the measurement is non-destructive and probes the material's structure at or near equilibrium. oregonstate.edu

The key outputs of an SAOS test are the storage modulus (G') and the loss modulus (G''). researchgate.netresearchgate.net

Storage Modulus (G') : Represents the elastic component of the material. It quantifies the energy stored and recovered per cycle of oscillation and is a measure of the solid-like behavior.

Loss Modulus (G'') : Represents the viscous component. It quantifies the energy dissipated as heat per cycle and is a measure of the liquid-like behavior. youtube.com

The relative magnitudes of G' and G'' and their dependence on the oscillation frequency provide insight into the microstructure of the surfactant solution. For example, in solutions with entangled worm-like micelles, G' may exceed G'' at high frequencies, indicating elastic behavior, while at low frequencies, G'' may dominate, indicating liquid-like flow.

Table 3: Representative SAOS Rheology Data for a Viscoelastic Surfactant Solution

This table shows typical frequency sweep data for a solution containing structured surfactant assemblies.

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)
0.10.52.525.2
1.05.28.09.6
10.025.015.52.9
100.040.135.00.5

Viscosity and flow property measurements are essential for characterizing the rheological behavior of this compound solutions and dispersions under shear. These measurements are typically conducted using a rheometer or viscometer, which controls the applied shear stress or shear rate and measures the corresponding response. The most common experiment is a steady-state flow sweep, where the viscosity is measured as a function of increasing shear rate.

This analysis reveals whether the fluid is:

Newtonian : Viscosity is constant regardless of the shear rate.

Shear-thinning (Pseudoplastic) : Viscosity decreases as the shear rate increases. This is common for solutions with large micellar structures that can align or break down under shear.

Shear-thickening (Dilatant) : Viscosity increases with the shear rate.

Understanding the flow properties is critical for predicting how a formulation containing this compound will behave during processing, application, and storage. For instance, shear-thinning behavior is often desirable in products that need to be easily poured or sprayed but should have a higher viscosity at rest to maintain stability.

Microscopic and Imaging Techniques for Emulsion Structure

References to the use of microscopy in contexts where this compound is mentioned are general and lack detail. A technical report notes that Scanning Electron Microscopy (SEM) and optical photomicrographs were used to examine formulations containing various surfactants, with disodium this compound listed as a potential ingredient. archive.org However, the report does not present any specific images, structural analysis, or detailed findings related to emulsions stabilized solely or primarily by this compound. Similarly, other documents list the compound as a possible component in systems that could be characterized by microscopy but offer no direct research data. google.com

Advanced Techniques for Molecular Dynamics and Heterogeneity

There is no available research that employs advanced techniques to investigate the molecular dynamics or heterogeneity of this compound.

Dielectric Relaxation Spectroscopy (DRS)

Dielectric Relaxation Spectroscopy (DRS) is a powerful, non-invasive technique used to investigate the molecular mobility and structural characteristics of materials by studying their response to an applied oscillating electric field. nih.gov This method measures the dielectric properties of a sample, specifically the complex permittivity, as a function of frequency. wikipedia.org The technique is sensitive to the polarization of molecules and the movement of charge carriers, providing insights into various dynamic processes. nih.govmdpi.com DRS covers a broad frequency range, typically from 10⁻⁵ Hz to 10¹¹ Hz, allowing for the characterization of a wide array of molecular motions, from the slow reorientation of large macromolecules to the rapid rotation of small side groups. nih.gov

Computational studies on water/Aerosol-OT (AOT - a well-studied dialkyl sulfosuccinate) in reverse micelles have demonstrated that DRS can distinguish different relaxation processes. These include the dynamics of water molecules within the micelles and the tumbling motion of the micelles themselves. nih.gov Such studies provide a framework for interpreting the complex dielectric spectra of sulfosuccinate systems.

The data obtained from DRS experiments are typically presented as the real (ε') and imaginary (ε'') parts of the complex permittivity (ε*) versus frequency. The real part, ε', represents the energy storage capacity of the material, while the imaginary part, ε'', known as the loss factor, represents the dissipation of energy. mdpi.com Peaks in the loss factor spectrum correspond to characteristic relaxation times of different molecular processes.

Table 1: Illustrative Dielectric Relaxation Parameters for Analogous Surfactant Systems

This table presents hypothetical data based on typical findings for similar surfactant systems to illustrate the kind of information that can be obtained from DRS studies.

ParameterSystemFrequency RangeRelaxation Time (τ)Dielectric Strength (Δε)
Micelle TumblingAOT/Water/Oil1-10 GHz~10 nsVaries with concentration
Interfacial WaterAOT/Water/Oil10-100 GHz~100 psVaries with water content
Bulk WaterAqueous Solution>20 GHz~8.3 ps~78

Note: This data is illustrative and based on findings for analogous dialkyl sulfosuccinate systems, not specifically for this compound.

Further DRS investigations on this compound would be invaluable for elucidating its specific aggregation behavior, its interaction with solvents, and its performance in various applications. Such studies could systematically explore the influence of concentration, temperature, and the nature of the solvent on its dielectric properties.

Environmental Research and Biodegradation Studies of Ditridecyl Sulfosuccinate

Biodegradation Pathways and Kinetics

The biodegradation of ditridecyl sulfosuccinate (B1259242) involves the microbial breakdown of the molecule into simpler, inorganic compounds. This process is essential for the removal of the surfactant from the environment.

The primary microbial degradation mechanism for dialkyl sulfosuccinates, such as ditridecyl sulfosuccinate, is initiated by the enzymatic hydrolysis of the ester bonds. This initial step is crucial as it breaks the larger molecule into more bioavailable components. Microorganisms, particularly bacteria, utilize these surfactants as a carbon source. The degradation process is generally considered to be aerobic, requiring the presence of oxygen.

The key to the biodegradation of this compound is the enzymatic hydrolysis of its two ester linkages. This reaction is catalyzed by esterase enzymes produced by various microorganisms. This process cleaves the molecule, yielding tridecanol and sulfosuccinate. Following hydrolysis, the resulting alcohol and sulfosuccinate are further metabolized by the microorganisms through oxidative pathways. While specific studies on the enzymatic processes for this compound are limited, the general pathway for sulfosuccinate esters involves these hydrolytic and oxidative steps. researchgate.net

Several factors can influence the rate and extent of this compound's biodegradation in the environment. These include both the chemical properties of the surfactant and the characteristics of the surrounding environment.

Environmental Conditions: The presence of a sufficient population of microorganisms capable of metabolizing the surfactant is fundamental. researchgate.net Other critical environmental parameters include temperature, pH, and the availability of essential nutrients and oxygen.

Chemical Structure: The structure of the alkyl chains plays a significant role. Increased branching in the alkyl chains of sulfosuccinates has been shown to decrease the rate of biodegradation. nih.gov The long, linear tridecyl chains of this compound are expected to be more readily biodegradable than highly branched isomers. The bioavailability of the surfactant, which is its accessibility to microorganisms, is also a critical factor and can be limited by its tendency to adsorb to solids. nih.gov

FactorInfluence on Biodegradability
Microbial Population A diverse and adapted microbial community enhances degradation rates.
Temperature Optimal temperatures for microbial activity lead to faster degradation.
pH Neutral to slightly alkaline pH values are generally favorable for microbial degradation.
Oxygen Availability Aerobic conditions are typically required for the complete biodegradation of sulfosuccinates.
Nutrient Levels Adequate levels of nitrogen and phosphorus are necessary for microbial growth and metabolism.
Alkyl Chain Branching Increased branching generally leads to slower biodegradation. nih.gov
Sorption to Solids Adsorption to soil or sediment can reduce the bioavailability and thus the degradation rate. nih.gov

Environmental Transport and Fate Research

Understanding the transport and fate of this compound in the environment is key to predicting its distribution and potential for exposure to ecological receptors. This involves studying how it moves through and interacts with different environmental compartments.

As a surfactant, this compound has a tendency to adsorb to solid surfaces. nih.gov This behavior is governed by the interaction of its hydrophobic tridecyl chains and the hydrophilic sulfonate group with environmental matrices such as soil, sediment, and suspended particles in water. The long alkyl chains of this compound suggest a strong affinity for organic carbon in soil and sediment.

This sorption process has significant implications for the surfactant's environmental fate. Adsorption can reduce its concentration in the water column, thereby decreasing its immediate bioavailability to aquatic organisms and for biodegradation. nih.gov However, it can also lead to the accumulation of the compound in sediments and soils, creating a long-term reservoir. Desorption, the release of the adsorbed surfactant back into the water phase, can then act as a slow and continuous source of the chemical to the surrounding environment.

Mathematical models are employed to predict the environmental distribution and persistence of chemicals like this compound. These models use the physicochemical properties of the compound, such as its water solubility, vapor pressure, and partition coefficients (like the octanol-water partition coefficient, Kow), along with environmental parameters to estimate its fate.

Research on Bioremediation Applications

Role in Oil Spill Dispersal and Biodegradation Enhancement

In the event of an oil spill, the rapid dispersal of the slick is crucial to prevent widespread surface contamination and to facilitate cleanup efforts. Chemical dispersants are often employed for this purpose, and this compound has been identified as a key ingredient in some formulations.

A patented hydrocarbon solvent-based dispersant formulation identifies sodium this compound as an optimal anionic surfactant. This formulation is designed to be effective in dispersing viscous hydrocarbon oil on water. The inclusion of this compound is aimed at reducing the oil-water interfacial tension, which promotes the formation of smaller oil droplets. This process, known as dispersion, increases the surface area of the oil that is exposed to the water column.

The increased surface area is critical for enhancing the rate of biodegradation. Naturally occurring microorganisms in marine environments can break down the hydrocarbons found in crude oil, but this process is often slow due to the limited access of these microbes to the bulk of the oil slick. By breaking the slick into fine droplets, this compound and other surfactants in the dispersant mixture make the hydrocarbons more accessible to these oil-degrading bacteria and fungi. This enhanced bioavailability is a key factor in accelerating the natural attenuation of the oil spill.

ComponentFunction in Dispersant Formulation
This compound (Anionic Surfactant) Reduces oil-water interfacial tension, promotes oil droplet formation.
Sorbitan monooleateNonionic surfactant, contributes to emulsion stability.
Ethoxylated sorbitan monooleateNonionic surfactant, enhances dispersion.
Ethoxylated sorbitan trioleateNonionic surfactant, improves overall dispersant effectiveness.
Ethylene glycol monobutyl etherSolvent, aids in the delivery and penetration of surfactants.
Isoparaffinic hydrocarbonSolvent, acts as a carrier for the active ingredients.

Efficacy in Facilitating Degradation of Hydrophobic Pollutants

The application of this compound extends beyond oil spills to the bioremediation of other hydrophobic pollutants that contaminate soil and water. These persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), are characterized by their low water solubility and strong tendency to adsorb to soil particles, which makes them resistant to microbial degradation.

The fundamental principle behind using this compound in this context is, again, the enhancement of bioavailability. By introducing this surfactant to a contaminated medium, the hydrophobic pollutants can be desorbed from the soil matrix and emulsified into the aqueous phase. This mobilization of the contaminants makes them more accessible to microorganisms that possess the metabolic pathways to degrade them.

While the theoretical basis is well-established for surfactants in general, specific research detailing the efficacy of this compound for a wide range of hydrophobic pollutants is an area of ongoing investigation. The effectiveness of any surfactant in a particular bioremediation scenario depends on several factors, including the specific type of pollutant, the concentration of the surfactant, the composition of the microbial community, and the physical and chemical properties of the soil or water.

Future Research Directions and Emerging Paradigms for Ditridecyl Sulfosuccinate

Computational Modeling and Simulation of Molecular and Interfacial Behavior

Computational modeling has emerged as an indispensable tool for elucidating the complex behaviors of surfactants. By simulating molecular interactions, researchers can predict and understand the macroscopic properties of ditridecyl sulfosuccinate (B1259242) systems, paving the way for targeted design and application.

Molecular dynamics (MD) and dissipative particle dynamics (DPD) are powerful simulation techniques for examining the self-assembly of surfactants like sulfosuccinates. researchgate.netrsc.orgaalto.fiaalto.fi These models can predict how surfactant molecules aggregate in different solvent environments. For instance, simulations of the related dioctyl sodium sulfosuccinate have shown that it forms small reverse micelles in hydrophobic solvents, while in aqueous environments, it tends to form lamellar structures. researchgate.netaalto.fiaalto.fi In solvents of intermediate polarity, the formation of large, internally structured aggregates has been observed, where the surfactant headgroups cluster within the aggregate. rsc.orgaalto.fiaalto.fi The partitioning of the headgroups between the aggregate surface and the inner core is primarily dependent on solvent polarity. rsc.orgaalto.fiaalto.fi Recent advances in computational hardware and software have made these classical simulations more accessible for studying the self-assembly of bio-inspired supramolecular systems. nih.gov These simulations provide unique insights into the dynamics of self-assembled structures by showing the explicit trajectory of every molecule. nih.gov

Predicted Self-Assembly of Sulfosuccinate Surfactants in Various Solvents
Solvent TypePredicted Aggregate StructureKey Simulation Finding
Hydrophobic (e.g., dodecane)Small Reverse MicellesAggregation number (Nagg) is typically low (e.g., ~8). researchgate.netaalto.fiaalto.fi
Hydrophilic (e.g., water)Lamellar AssemblyAgrees with known structural parameters from experimental data. researchgate.netaalto.fiaalto.fi
Intermediate PolarityLarge, Internally Structured AggregatesHeadgroups cluster internally, surrounded by hydrocarbon tails. rsc.orgaalto.fiaalto.fi

Predictive models are crucial for understanding and optimizing the role of ditridecyl sulfosuccinate in stabilizing emulsions. The ability of this surfactant to lower surface tension is a key characteristic. cymitquimica.com Advanced theoretical approaches, such as combining the Statistical Associating Fluid Theory (SAFT) with Density Functional Theory (DFT), are being used to predict the interfacial properties of molecular fluids. nih.gov These models can determine properties like density profiles and surface tension at vapor-liquid interfaces. nih.gov Furthermore, machine learning (ML) techniques are being applied to predict physical and chemical properties with high accuracy. researchgate.net For instance, ML methodologies have been developed to predict the surface tension of hydrocarbons, identifying key factors like enthalpy of vaporization, density, and molecular weight. researchgate.net Such models could be adapted to predict the interfacial tension and emulsion stability of systems containing this compound, accelerating the design of new formulations. researchgate.netnih.gov

Development of Novel this compound Architectures

Synthesizing novel surfactant architectures based on the sulfosuccinate backbone is a promising avenue for creating materials with superior performance and environmental profiles.

Gemini (B1671429) surfactants, which consist of two amphiphilic moieties connected by a spacer group, represent a significant advancement in surfactant technology. nih.govtaylorfrancis.com These surfactants exhibit unique properties, such as a very low critical micelle concentration (CMC), greater solubilization power, and better wetting and foaming properties compared to their single-chain counterparts. nih.gov The structure of the spacer, which can be flexible or rigid, and short or long, influences the geometry of the micelles formed. nih.gov Research into bis-sulfosuccinate anionic gemini surfactants is an active area. researchgate.net Polymeric surfactant systems, created by polymerizing monomeric surfactants, are also being explored to develop novel pseudostationary phases for applications like micellar electrokinetic chromatography. uncfsu.edu The interaction between gemini surfactants and polymers has also been investigated to create hybrid systems with tailored rheological properties. nih.govnih.gov

Comparison of Conventional and Gemini Surfactants
PropertyConventional SurfactantsGemini Surfactants
StructureSingle hydrophilic head and single hydrophobic tailTwo amphiphilic moieties linked by a spacer. nih.govtaylorfrancis.com
Critical Micelle Concentration (CMC)HigherVery low. nih.gov
Solubilization PowerStandardGreater. nih.gov
Wetting and FoamingGoodBetter. nih.gov

There is a strong trend towards developing surfactants from renewable resources to reduce environmental impact. ripublication.comarkema.comomnitechintl.com Bio-based surfactants are synthesized from natural feedstocks like sugars, oils, and fats. omnitechintl.commdpi.com Research has focused on synthesizing sulfosuccinate analogues from natural and renewable materials, such as unsaturated fatty alcohols. ripublication.com For instance, dioleyl sulfosuccinate and bis(isotridecyl) sulfosuccinate have been identified as promising lead compounds. researchgate.netnih.gov These bio-based alternatives aim to provide high performance while being biodegradable and having low toxicity. ripublication.comomnitechintl.com The synthesis of novel bio-based sulfonated anionic surfactants from materials like furoic acid and fatty alcohols is being explored as a green alternative to petroleum-based surfactants. nih.govresearchgate.net These efforts are part of a broader move towards "defossilization" in the chemical industry, replacing petroleum-based feedstocks with bio-based alternatives. omnitechintl.com

Exploration of this compound in Sustainable Chemical Processes

The use of environmentally friendly surfactants like this compound, which is noted to be biodegradable, is a key aspect of developing sustainable chemical processes. cymitquimica.com The push for sustainability in the chemical industry involves reducing waste, using renewable resources, and minimizing the environmental impact of chemical products and processes. nih.govresearchgate.net this compound finds application as a dispersant, processing aid for resins and polymers, and as an emulsifier in various industrial formulations. nama-group.com The development of green technologies increasingly relies on renewable resources to reduce pollutants and restore ecological balance. researchgate.net Integrating high-performance, biodegradable surfactants into these processes can lead to more cost-effective and environmentally advanced solutions. researchgate.net The focus on sustainable solvents and green chemistry principles provides a framework for the expanded use of well-characterized and environmentally benign surfactants in industrial applications. nih.gov

Green Synthesis Routes and Solvent-Free Methodologies

The traditional synthesis of sulfosuccinates, including this compound, involves the reaction of maleic anhydride (B1165640) with alcohols, followed by sulfonation. lamberti.compcc.eu This process often utilizes solvents and petrochemical-derived raw materials. In line with the principles of green chemistry, research is shifting towards more sustainable synthetic pathways.

Emerging green synthesis routes aim to reduce environmental impact by utilizing renewable feedstocks, minimizing waste, and eliminating hazardous solvents. One promising area is the use of enzymatic catalysis. While not yet commercialized for this compound specifically, enzymatic synthesis has been explored for other sulfur-containing organic compounds, offering high selectivity and operation under mild conditions, which reduces energy consumption. nih.gov

Solvent-free methodologies represent another significant frontier. cmu.edu These reactions, often conducted with solid catalysts like zeolites or under high-energy mixing conditions, can lead to higher efficiency, simplified processing, and a drastic reduction in solvent-related pollution. beilstein-journals.orgresearchgate.net Applying these principles to the production of this compound could involve the direct reaction of bio-based tridecyl alcohol with maleic anhydride in the absence of a solvent, followed by a solid-state sulfonation step.

FeatureTraditional SynthesisPotential Green Synthesis Routes
Starting Materials Petrochemical-based alcohols and maleic anhydride.Bio-based alcohols from renewable plant sources.
Catalysis Conventional acid or base catalysts.Biocatalysts (enzymes) for higher selectivity.
Solvent Use Often requires organic solvents for reaction and purification.Solvent-free or solid-state reactions to eliminate volatile organic compounds (VOCs). cmu.edubeilstein-journals.org
Energy Consumption May require high temperatures and pressures.Milder reaction conditions, potentially lowering energy requirements.
Waste Generation Can produce byproducts and solvent waste requiring treatment.Reduced byproducts and elimination of solvent waste streams.

Lifecycle Assessment Research for Environmental Impact Minimization

A comprehensive understanding of the environmental footprint of this compound requires lifecycle assessment (LCA) research. LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and final disposal. nih.gov For surfactants, key concerns include the origin of raw materials, energy usage during production, and their fate in the environment after use, such as biodegradability and aquatic toxicity. nih.govresearchgate.net

Sulfosuccinates are generally recognized for their ready biodegradability, which is a significant advantage over more persistent surfactant classes. nih.govdynaglycolsindia.com However, a full LCA for this compound would provide a more detailed environmental profile. Future research in this area will focus on quantifying the impacts at each stage and identifying opportunities for minimization. Key research areas include:

Upstream Impacts: Assessing the environmental cost of producing tridecyl alcohol from both petrochemical and potential oleochemical (bio-based) sources.

Manufacturing Process: Quantifying energy and water consumption and waste generation during synthesis, with a focus on optimizing processes to improve efficiency.

Downstream Fate and Effects: Further studies on the biodegradation pathways of this compound and its metabolites in various environmental compartments (water, soil, sediment) to ensure a complete and benign degradation profile. researchgate.net

Lifecycle StageKey Environmental ConsiderationsStrategies for Impact Minimization
Raw Material Acquisition Dependence on fossil fuels for petrochemical feedstocks.Transition to renewable, bio-based feedstocks (e.g., oleochemicals).
Manufacturing Energy consumption; use of solvents and reagents; waste generation.Adoption of green synthesis routes, process intensification, and catalyst recycling.
Product Formulation & Use Energy and water used in formulating and applying products containing the surfactant.Development of concentrated formulas and cold-water effective formulations.
End-of-Life (Disposal) Release into wastewater systems; potential for aquatic toxicity before degradation.Ensuring high biodegradability to minimize persistence and impact on aquatic ecosystems. nih.govsanhe-daily.com

Interdisciplinary Research Frontiers

The unique properties of this compound position it as a valuable component in various fields of science and technology, driving interdisciplinary research.

Integration with Advanced Materials Science

This compound plays a crucial role as a specialty surfactant in the synthesis and formulation of advanced materials. Its primary function is in emulsion polymerization, a process used to create synthetic latexes and polymers. pcimag.compcimag.com As a primary emulsifier, it facilitates the formation of latexes with low coagulum, small particle sizes, and a narrow size distribution. pcimag.com These characteristics are critical for the performance of a wide range of materials:

Paints and Coatings: In paint and adhesive formulations, it acts as an effective wetting agent and surface tension reducer, which improves the flow, leveling, and substrate coverage of the final product. pcimag.comriverportindustries.com

Inks and Pigments: Its dispersing properties are valuable in preventing the agglomeration of pigment particles, ensuring color stability and consistency in high-quality inks and coatings. dynaglycolsindia.comhaofeichem.com

Synthetic Resins and Plastics: It is used as an auxiliary agent in the polymerization of monomers like vinyl chloride and acrylics, influencing the properties of the resulting resin. haofeichem.com

Application AreaFunction of this compoundResulting Material Enhancement
Emulsion Polymerization Primary emulsifier and stabilizer. pcimag.comControlled particle size, narrow distribution, improved latex stability.
Paints & Coatings Wetting agent, dispersant, leveling agent. dynaglycolsindia.comhaofeichem.comEnhanced substrate wetting, uniform pigment distribution, smooth finish.
Adhesives Surface tension modifier. pcimag.comImproved flow and application properties.
Plastics & Resins Polymerization aid, emulsifier. pcimag.comhaofeichem.comControl over polymer properties, process stability.

Applications in Renewable Energy Technologies

While direct applications of this compound in renewable energy are still an emerging field, the fundamental properties of surfactants are essential to overcoming challenges in this sector. The ability of sulfosuccinates to modify interfaces, disperse particles, and form stable emulsions suggests potential roles in several renewable energy technologies.

Future research could explore its use in:

Advanced Battery Systems: As a dispersant for electrode materials (e.g., silicon or graphene nanoparticles) in lithium-ion battery slurries. A uniform dispersion is critical for creating stable, high-performance electrodes with improved charge/discharge cycles.

Solar Energy: In the formulation of anti-reflective or self-cleaning coatings for photovoltaic panels to enhance light absorption and maintain efficiency. Furthermore, surfactants are key components in the electrolytes of some solar cell designs, such as dye-sensitized solar cells (DSSCs), where they influence the interface between the dye and the semiconductor. mdpi.com

Enhanced Oil Recovery (EOR): Although not a renewable technology, existing research on using sulfosuccinate systems to lower interfacial tension between oil and water for EOR demonstrates their efficacy in energy-related fluid dynamics. google.com This knowledge could be transferable to applications like geothermal energy systems to manage fluid flow and prevent mineral deposition.

Biocompatible System Research (Excluding Clinical Human Data)

The mild nature of sulfosuccinates makes them attractive for use in biocompatible systems. researchgate.net Research in this area, avoiding clinical human data, focuses on their interaction with biological molecules and their role in non-therapeutic delivery systems.

A significant area of investigation is their use as "hydrophobic ion pairing" (HIP) agents. This technique increases the lipophilicity of hydrophilic molecules, such as peptides and proteins, by complexing them with a hydrophobic counterion. nih.gov A recent study synthesized and evaluated several docusate (B154912) analogues, including bis(isotridecyl) sulfosuccinate, for this purpose. The research demonstrated that these highly lipophilic sulfosuccinates significantly improve the hydrophobicity of model proteins and peptides compared to the industry standard, docusate. nih.gov This enhancement is crucial for incorporating these biomolecules into lipid-based formulations for research and veterinary applications.

The study evaluated the change in hydrophobicity by measuring the partition coefficient (logP) and the solubility in 1-octanol, a lipid-mimicking solvent.

BiomoleculeCounterionImprovement Factor vs. Docusate (Solubility in 1-octanol)
Vancomycin Bis(isotridecyl) sulfosuccinate~ 44.0x
Insulin Bis(isotridecyl) sulfosuccinate~ 11.2x
Horseradish Peroxidase Bis(isotridecyl) sulfosuccinate~ 2.2x

Data sourced from a study on sulfosuccinate-based surfactants for hydrophobic ion pairing. nih.gov

This research highlights a frontier where the specific molecular architecture of this compound analogues can be tailored for advanced biochemical applications, entirely outside the scope of human clinical use.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing ditridecyl sulfosuccinate (DSS) in academic laboratories?

  • Methodological Answer : DSS is synthesized via esterification of sulfosuccinic acid with tridecyl alcohol, followed by neutralization with sodium hydroxide. Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of ester and sulfonate groups.
  • Mass Spectrometry (MS) to verify molecular weight and purity.
  • High-Performance Liquid Chromatography (HPLC) to quantify residual reactants and byproducts .
  • Critical parameters include reaction temperature (optimized between 70–90°C) and molar ratios of reactants to minimize di-ester impurities .

Q. How does DSS function as a surfactant, and what are its critical micelle concentration (CMC) determinants?

  • Methodological Answer : DSS reduces surface tension by aligning its hydrophobic (tridecyl chains) and hydrophilic (sulfonate group) regions at interfaces. The CMC is determined experimentally via:

  • Tensiometry : Measures surface tension reduction at varying concentrations.
  • Conductivity : Tracks changes in ionic mobility due to micelle formation.
  • Reported CMC values for DSS analogs (e.g., dioctyl sulfosuccinate) range from 0.1–0.5 mM, influenced by alkyl chain length and counterion effects .

Q. What are the primary applications of DSS in academic research?

  • Methodological Answer : DSS is utilized in:

  • Colloid Chemistry : As a model surfactant for micelle and microemulsion studies.
  • Biocompatible Formulations : In drug delivery systems due to its low toxicity profile (e.g., solubilizing hydrophobic APIs) .
  • Polymer Science : As a dispersant in latex synthesis and nanoparticle stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in DSS micellization thermodynamics reported across studies?

  • Methodological Answer : Discrepancies in enthalpy (ΔH) and entropy (ΔS) values arise from experimental conditions (e.g., ionic strength, temperature). To standardize results:

  • Isothermal Titration Calorimetry (ITC) should be paired with conductivity measurements to decouple ionic and thermal contributions .
  • Control salt concentrations (e.g., NaCl) to account for counterion binding effects, which significantly alter CMC and aggregation numbers .

Q. What experimental design considerations are critical for studying DSS in mixed surfactant systems?

  • Methodological Answer : When combining DSS with nonionic surfactants (e.g., polysorbates):

  • Use fluorescence quenching assays to monitor micelle composition and dynamics.
  • Employ dynamic light scattering (DLS) to assess synergistic effects on micelle size and stability.
  • Pre-equilibrate mixtures for >24 hours to ensure thermodynamic equilibrium, as DSS’s branched alkyl chains exhibit slower aggregation kinetics .

Q. How can DSS’s environmental impact be assessed in ecotoxicology studies?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F protocols to measure half-life in aqueous systems. DSS’s branched alkyl chains may reduce biodegradability compared to linear analogs.
  • Aquatic Toxicity Testing : Perform Daphnia magna acute toxicity tests (LC50) and algal growth inhibition studies. DSS is generally less toxic than sulfate-based surfactants but may bioaccumulate in lipid-rich tissues .

Methodological Challenges and Solutions

Q. Why do DSS-based formulations exhibit batch-to-batch variability in emulsion stability?

  • Root Cause : Variability often stems from:

  • Alkyl Chain Isomerism : Commercial DSS contains branched tridecyl isomers, affecting packing efficiency in micelles.
  • Solution : Use gas chromatography (GC) to profile alkyl chain distributions and standardize raw material sources .

Q. What advanced techniques are used to probe DSS’s interfacial behavior in non-aqueous systems?

  • Methodological Answer :

  • Neutron Reflectometry : Quantifies DSS monolayer thickness at oil-water interfaces.
  • Langmuir Trough Experiments : Measure pressure-area isotherms to study phase transitions in lipid-DSS mixed films .

Data Interpretation Guidelines

Q. How should researchers interpret conflicting solubility data for DSS in polar vs. nonpolar solvents?

  • Key Insight : DSS’s solubility is highly solvent-dependent due to its amphiphilic structure.

  • In polar solvents (e.g., water), solubility is limited above the CMC due to micelle formation.
  • In nonpolar solvents (e.g., hexane), solubility increases with temperature but is hindered by the sulfonate group’s hydrophilicity. Always report solvent purity and temperature controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.